molecular formula C22H14ClF3N4O2S2 B2582620 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391869-75-3

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2582620
CAS No.: 391869-75-3
M. Wt: 522.95
InChI Key: DADHJQPDQBRHKV-UHFFFAOYSA-N
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Description

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked acetamide group and a 2-naphthamide moiety. This compound’s structural complexity suggests utility in targeting specific biological pathways, though its exact mechanism remains under investigation.

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4O2S2/c23-16-8-7-15(22(24,25)26)10-17(16)27-18(31)11-33-21-30-29-20(34-21)28-19(32)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADHJQPDQBRHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Structural Overview

The molecular formula of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is C18H11ClF4N4O2SC_{18}H_{11}ClF_4N_4O_2S, with a molecular weight of approximately 490.9 g/mol. The compound features a thiadiazole ring and a naphthamide moiety, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties.

Mechanisms of Action:

  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction.
  • Inhibition of Cell Proliferation : Similar derivatives have shown effectiveness in inhibiting cell proliferation across various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study Example : A study evaluating the anticancer activity of thiadiazole derivatives revealed certain compounds with IC50 values significantly lower than conventional chemotherapeutics like cisplatin.

Antimicrobial Activity

The presence of the thiadiazole ring in this compound is associated with various antimicrobial activities:

  • Antibacterial Effects : The compound shows effectiveness against multiple bacterial strains through mechanisms that disrupt bacterial cell membranes.
  • Antifungal Properties : The functionalities provided by the thiadiazole and naphthamide moieties enhance its ability to inhibit fungal growth.

A comparative analysis of structurally similar compounds provides insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamidePyrazole ringAnticancer
4-(Fluorophenyl)thioacetamideThioether linkageAntibacterial
1-(p-Tolyl)-3-(triazolyl)ureaTriazole and urea moietiesAntifungal

This table illustrates how the unique combination of functionalities in this compound may provide synergistic effects not observed in simpler analogs.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Biological Activity (IC50, if available) Reference
N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide 1,3,4-Thiadiazole 2-Chloro-5-(trifluoromethyl)phenyl, 2-naphthamide Under investigation
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-(4-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide 1,3,4-Thiadiazole 4-Methoxybenzylsulfanyl, chloro-trifluoromethylphenyl Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide 1,3,4-Thiadiazole Ethylthio, 2-naphthamide Not reported
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole 3-Phenylpropyl, 2-chlorophenyl Anticancer (HepG-2: IC50 ~1.6–2.0 µg/mL)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide Hybrid thiadiazole-oxadiazole Benzylthio, 4-chlorophenyl-oxadiazole Cytotoxic activity reported

Key Observations :

  • Trifluoromethyl vs. Methoxy Groups : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to the 4-methoxybenzyl group in the analogue from .
  • Naphthamide vs. Simple Aryl Groups : The 2-naphthamide moiety in the target compound may improve π-π stacking interactions in biological targets compared to simpler aryl substituents (e.g., ethylthio in ) .
  • Hybrid Structures : Compounds combining thiadiazole with oxadiazole () exhibit distinct activity profiles due to dual heterocyclic pharmacophores, though they may suffer from reduced solubility .

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

Compound Cell Line Tested IC50 (µg/mL) Key Structural Features Reference
7b (Thiadiazole-hydrazone derivative) HepG-2 1.61 ± 1.92 4-Methyl-2-phenylthiazole, hydrazone side chain
11 (Thiazole derivative) HepG-2 1.98 ± 1.22 3-Oxo-N-phenylbutanamide substituent
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine HepG-2 ~1.6–2.0 Bulky 3-phenylpropyl group, 2-chlorophenyl
Target Compound (N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-...) Not tested N/A Trifluoromethyl, naphthamide

SAR Insights :

  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (as in the target compound) are associated with enhanced activity in other analogues, likely due to improved target binding and membrane penetration .
  • Bulkier Substituents: The 3-phenylpropyl group in ’s compound shows potent activity (IC50 ~1.6 µg/mL), suggesting that bulky lipophilic groups may enhance cytotoxicity .
  • Hybrid Pharmacophores : The oxadiazole-thiadiazole hybrid in demonstrates that combining heterocycles can broaden activity but may complicate synthesis .

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to reduce side products .
  • Use anhydrous solvents (e.g., dry acetone) and catalysts (e.g., iodine) to enhance cyclization efficiency .
  • Adjust reflux time (1–7 hours) based on intermediate stability .

Q. Table 1: Synthesis Conditions from Literature

StepReagents/ConditionsSolventTimeReference
Thiadiazole formationN-phenylhydrazinecarboxamide + CS₂Acetonitrile1–3 min
Amide coupling2-chloro-N-(thiazol-2-yl)acetamide + K₂CO₃Dry acetone3 h
Thioether formationNaN₃, toluene:water (8:2)Toluene5–7 h

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring and amide linkages. For example, δ 7.2–8.5 ppm (aromatic protons) and δ 165–170 ppm (carbonyl carbons) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₁₆ClF₃N₄O₂S₂: 584.02) .

Basic: How can initial bioactivity screening be designed to assess pharmacological potential?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .
  • Dose-response curves : Test concentrations ranging from 1 nM to 100 µM to establish efficacy thresholds .

Advanced: How can computational modeling elucidate the mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-1/2 for anti-inflammatory activity) .
  • DFT calculations : Analyze electron density maps (B3LYP/6-31G* level) to identify reactive sites for electrophilic substitution .
  • MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding conformations .

Advanced: What strategies improve structural analogs' potency while minimizing toxicity?

Methodological Answer:

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Metabolic profiling : Use liver microsomes to identify and modify labile metabolites .

Advanced: How should contradictory bioactivity data between studies be resolved?

Methodological Answer:

  • Purity analysis : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile:water gradient) .
  • Replicate assays : Conduct dose-response studies in triplicate under controlled conditions (pH 7.4, 37°C) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: How can regioselectivity issues in thiadiazole synthesis be addressed?

Methodological Answer:

  • Directing groups : Introduce electron-donating substituents (e.g., -OCH₃) to guide cyclization .
  • Low-temperature NMR : Monitor intermediate formation at –40°C to trap reactive species .
  • Catalytic optimization : Use iodine or Cu(I) catalysts to favor 1,3,4-thiadiazole over 1,2,4-isomers .

Advanced: What methodologies identify degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or sulfoxide derivatives) .
  • Kinetic studies : Calculate half-life (t₁/₂) in simulated gastric fluid (pH 1.2) .

Advanced: How can in silico tools predict toxicological profiles early in development?

Methodological Answer:

  • ADMET prediction : Use SwissADME to assess permeability (LogP >3) and hepatotoxicity .
  • DEREK Nexus : Flag structural alerts (e.g., thioether linkages for potential genotoxicity) .
  • CYP inhibition assays : Screen for interactions with cytochrome P450 enzymes .

Advanced: What engineering challenges arise during scale-up, and how are they mitigated?

Methodological Answer:

  • Process simulation : Use COMSOL Multiphysics to model heat transfer during exothermic cyclization steps .
  • Membrane separation : Optimize nanofiltration to remove unreacted intermediates .
  • Quality-by-Design (QbD) : Define critical process parameters (e.g., stirring rate, temperature) via DOE .

Q. Table 2: Scale-Up Parameters

ParameterLab ScalePilot ScaleMitigation Strategy
Reaction Volume50 mL50 LUse jacketed reactors for cooling
Mixing EfficiencyMagnetic stirrerTurbine impellerCFD modeling for fluid dynamics
Yield60–70%50–55%Add phase-transfer catalysts

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